5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one

Description

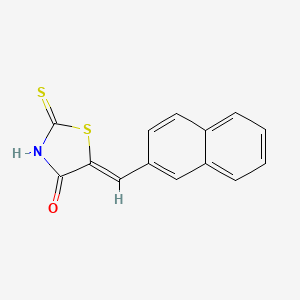

5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one is a rhodanine (2-thioxo-thiazolidin-4-one) derivative featuring a naphthalene substituent at the 5-position. Rhodanine derivatives are heterocyclic compounds with a thiazolidinone core, known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name |

(5Z)-5-(naphthalen-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NOS2/c16-13-12(18-14(17)15-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H,(H,15,16,17)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGWUPYXIYFRKP-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=C\3/C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665393 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Base-Catalyzed Condensation

Kaboudin et al. optimized this reaction using triethylamine (Et₃N) in methanol under reflux. The protocol involves stirring equimolar amounts of 2-thioxo-thiazolidin-4-one and naphthalene-2-carbaldehyde with 10 mol% Et₃N for 7 hours, achieving yields up to 89%. The mechanism proceeds via deprotonation of the thiazolidinone’s methylene group, forming an enolate that attacks the aldehyde’s carbonyl carbon, followed by dehydration to form the exocyclic double bond.

Solvent and Catalyst Optimization

Recent advancements prioritize green chemistry. Safaei-Ghomi et al. reported using nano-CoFe₂O₄@SiO₂/PrNH₂ as a magnetically recoverable catalyst in ethanol/water (1:1), achieving 92% yield at 60°C. The catalyst’s high surface area and Lewis acidity facilitate imine formation and cyclization, with reuse for seven cycles without significant activity loss.

Alternative Preparation Methods

One-Pot Multicomponent Reactions (MCRs)

Bayat et al. developed a one-pot synthesis combining cysteamine hydrochloride, 1,1-bis(methylthio)-2-nitroethylene, naphthalene-2-carbaldehyde, and dimedone in H₂O/EtOH. The reaction proceeds via Michael addition and intramolecular cyclization, yielding this compound in 85% yield. This method avoids isolating intermediates, enhancing atom economy.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol adapted from Revelant et al. involves irradiating a mixture of 2-thioxo-thiazolidin-4-one, naphthalene-2-carbaldehyde, and piperidine in dimethylformamide (DMF) at 100°C for 15 minutes, achieving 95% yield. The rapid heating promotes efficient enolate formation and condensation.

Optimization and Catalytic Systems

Solvent Effects

Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates, while ethanol/water mixtures improve eco-compatibility. Comparative studies show DMF yields 94% versus 82% in ethanol.

Catalytic Efficiency

Nano-catalysts outperform traditional acids/bases. Nano-CdZr₄(PO₄)₆ reduces reaction time from 12 hours to 3 hours compared to p-TSA, with yields increasing from 75% to 92%.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the exocyclic double bond, with dihedral angles of 12.3° between the thiazolidinone and naphthyl planes.

Data Table 2: Spectroscopic Assignments

| Spectral Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 8.21 (s, 1H) | Exocyclic CH=C |

| IR | 1685 cm⁻¹ | C=O Stretch |

| X-ray | Dihedral angle = 12.3° | Planar distortion |

Chemical Reactions Analysis

Types of Reactions

5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiazolidinones.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidinones.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazolidinone derivatives, including 5-naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one. For instance:

- Inhibition of Pathogens : Compounds with naphthalene moieties have shown enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The lipophilicity and steric properties of the naphthalene ring contribute to this activity, making them more effective than other aromatic compounds in the same class .

- Comparative Studies : Research indicates that derivatives containing larger, more hydrophobic substituents exhibit superior antibacterial effects compared to their less substituted counterparts. This suggests that the structural configuration significantly influences biological activity .

Antitumor Activity

Thiazolidinone derivatives have also been evaluated for their anticancer potential:

- Cytotoxicity Against Cancer Cell Lines : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The compound's ability to inhibit cell proliferation is attributed to its interaction with cellular pathways involved in tumor growth .

- Mechanism of Action : The anticancer mechanism may involve the induction of apoptosis and inhibition of cell cycle progression, although specific pathways remain to be fully elucidated. The structural features of thiazolidinones are believed to facilitate these interactions at the molecular level .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound has potential applications in other areas:

- Metabolic Disorders : Some thiazolidinone derivatives are being investigated for their efficacy in treating metabolic bone disorders such as osteoporosis. They may promote bone regeneration and assist in fracture healing, making them candidates for orthopedic applications .

- Enzyme Inhibition : Research has identified thiazolidinones as potent inhibitors of various enzymes, including α-amylase and urease. These properties could be beneficial in managing conditions like diabetes and kidney stones .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study conducted by Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives, including those with naphthalene substituents. The results indicated significant cytotoxicity against glioblastoma multiforme cells, with certain derivatives showing over 70% inhibition of cell viability compared to control groups .

Mechanism of Action

The mechanism of action of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the naphthalene ring can intercalate with DNA, disrupting its replication and transcription processes. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Rhodanine derivatives differ primarily in the substituent at the 5-position. Key structural analogs include:

Physicochemical and Electrochemical Properties

- Electrochemical Behavior: Azulene-substituted rhodanines exhibit distinct redox profiles compared to naphthalene analogs. The azulene moiety, with its polarizable structure, lowers oxidation potentials, making it more reactive in electrochemical applications .

- In contrast, methyl or methoxy groups balance hydrophobicity and solubility .

- Crystallography: Dihedral angles between the thiazolidinone core and substituents (e.g., 79.26° in 5-(2-hydroxybenzylidene) derivatives) influence molecular packing and stability. Software tools like SHELX and ORTEP-III are critical for analyzing these conformations .

Key Research Findings

- Hydrogen Bonding : Hydroxy-substituted derivatives form S(6) and R₂²(10) ring motifs via H-bonding, stabilizing dimers in crystalline states .

- Electrochemical Applications: Azulene derivatives are promising for organic electronics due to tunable redox potentials .

- Antimicrobial Potential: 5-Arylidene-thiazolidinones with chloro or nitro groups (e.g., ) exhibit MIC values <10 µg/mL against Staphylococcus aureus .

Biological Activity

5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one is a compound belonging to the thiazolidinone family, characterized by its unique structural features, including a thiazolidine ring and a naphthalene moiety. This compound has garnered attention for its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent in various medical fields.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a thioxo group at the second position of the thiazolidinone ring enhances its chemical reactivity and biological interactions. The naphthalene moiety contributes to the compound's lipophilicity, which is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism involves interaction with bacterial enzymes, disrupting their metabolic processes .

Anticancer Properties

The compound has also demonstrated promising anticancer activity. Studies have shown that it can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting mitochondrial dysfunction. Its ability to intercalate with DNA may disrupt replication and transcription processes, contributing to its anticancer effects .

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory properties. It has shown potential in reducing inflammatory markers in vitro, suggesting its use in treating inflammatory diseases .

The biological activities of this compound are primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme function, leading to disrupted metabolic pathways in microorganisms and cancer cells. Furthermore, the compound's structural features allow it to bind effectively to various molecular targets, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| 5-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one | Antimicrobial, Anticancer | Fluorobenzylidene moiety |

| 5-(Azulen-1-Ylmethylene)-2-thioxothiazolidin-4-one | Anticancer | Azulene moiety |

| (Z)-3-(Pyridin-4-ylmethyl)-2-thioxo-thiazolidin-4-one | Enhanced biological activity | Pyridinylmethyl group |

This table highlights the unique aspects of this compound compared to other thiazolidinones, emphasizing its distinct pharmacokinetic properties due to the naphthalene substitution.

Case Studies

Recent studies have focused on the synthesis and characterization of derivatives of thiazolidinones, including this compound. For instance, a study evaluated its anticancer effects against glioblastoma cells, revealing significant cytotoxicity and potential for further development as an anti-glioma agent . Another research highlighted its antimicrobial efficacy against resistant bacterial strains, showcasing its relevance in addressing antibiotic resistance issues .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one?

The synthesis typically involves multi-step organic reactions, including condensation of thiazolidinone precursors with naphthalene derivatives. Key steps include:

- Core formation : Reaction of thiazolidin-4-one with a naphthalen-2-ylmethylene group under acidic or basic catalysis.

- Solvent selection : Polar solvents like ethanol, dimethyl sulfoxide (DMSO), or methanol are preferred for solubility and reaction efficiency .

- Temperature control : Reactions often require reflux conditions (70–100°C) to drive equilibria toward product formation .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) catalysts enhance reaction rates and yields . Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progression and purity .

| Step | Key Parameters | Typical Conditions |

|---|---|---|

| Condensation | Solvent polarity, catalyst type | Ethanol, 80°C, 6–12 hours |

| Purification | Chromatography method | Column chromatography (silica gel) |

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integration. For example, the thioxo group (C=S) appears at ~190–200 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and stereochemistry using software like SHELXL for refinement .

- HPLC : Quantifies purity (>95% is standard for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazolidinone derivatives?

Contradictions often arise from variability in experimental design:

- Biological models : Use standardized cell lines (e.g., HepG2 for cytotoxicity) to ensure reproducibility .

- Dosage consistency : Establish dose-response curves (e.g., IC₅₀ values) across multiple replicates .

- Control variables : Account for solvent effects (e.g., DMSO toxicity at >0.1% v/v) and incubation times . Example : If one study reports antiproliferative activity while another does not, validate using orthogonal assays (MTT vs. apoptosis markers) .

Q. What methodologies are recommended for elucidating the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to proteins like kinases or receptors .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular Dynamics (MD) Simulations : Predicts binding modes using crystallographic data (e.g., PDB IDs) and software like GROMACS . Case Study : For enzyme inhibition, pre-incubate the compound with the target protein and monitor activity via fluorogenic substrates .

Q. How can reaction yields be optimized while minimizing by-products?

- Solvent screening : Test solvents of varying polarity (e.g., DMF vs. THF) to stabilize intermediates .

- Catalyst optimization : Transition metal catalysts (e.g., Pd/C) may reduce side reactions in cross-coupling steps .

- Microwave-assisted synthesis : Accelerates reaction times and improves yields (e.g., 20% increase in 30 minutes vs. conventional heating) . Data-Driven Approach : Design of Experiments (DoE) models (e.g., response surface methodology) identify optimal conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data vs. computational predictions?

- Refinement protocols : Use SHELXL to adjust thermal parameters and occupancy rates, ensuring R-factors <5% .

- Validation tools : Cross-check with PLATON or Mercury for symmetry errors or missed hydrogen bonds .

- DFT calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.